7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
This compound features a tricyclic framework with a central silicon atom (7-sila), two sulfur atoms (3,11-dithia), and two hexyl substituents at position 5. The structure combines a rigid bicyclic core with flexible alkyl chains, making it relevant in materials science, particularly for organic semiconductors and photovoltaic applications. Its silicon center distinguishes it from nitrogen- or carbon-based analogs, offering unique electronic and steric properties .
Properties
IUPAC Name |
7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2Si/c1-3-5-7-9-15-23(16-10-8-6-4-2)17-11-13-21-19(17)20-18(23)12-14-22-20/h11-14H,3-10,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRXOLIWITNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multiple steps, starting with the preparation of the core tricyclic structure. The process often includes:
Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic backbone.
Introduction of Functional Groups: Hexyl groups and sulfur atoms are introduced through substitution reactions.
Silicon Incorporation: Silicon is incorporated into the structure using organosilicon reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the silicon or sulfur atoms, leading to the formation of silanes or thiols.
Substitution: The hexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or thiols.
Scientific Research Applications
7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of silicon-sulfur bonds and tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex compounds.
Mechanism of Action
The mechanism by which 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon and sulfur atoms play crucial roles in these interactions, potentially altering the activity of the target molecules. The pathways involved may include binding to active sites or modifying the structure of the target molecules.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Stability
| Compound Class | Reactivity Highlights | Stability Notes |
|---|---|---|
| Silicon-Core (Target) | Moderate reactivity; stable to hydrolysis | Silicon enhances thermal stability |
| Aza-Core (e.g., CAS 141029-75-6) | Reactive at nitrogen site; prone to oxidation | Less stable under acidic conditions |
| Halogenated Derivatives | High reactivity in cross-coupling reactions | Sensitive to light and moisture |
| Boronic Acid Derivatives | Suzuki coupling-ready | Air/moisture-sensitive; store under N₂ |
Biological Activity
7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique tricyclic structure that incorporates silicon and sulfur atoms. This compound has garnered interest in various fields of research due to its potential biological activity and applications in materials science.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.68 g/mol. Its structural uniqueness arises from the arrangement of hexyl groups and the presence of both silicon and sulfur within a tricyclic framework.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.68 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tricyclic Core : Cyclization reactions are conducted to form the tricyclic backbone.
- Introduction of Functional Groups : Hexyl groups and sulfur atoms are introduced through substitution reactions.
- Silicon Incorporation : Silicon is integrated into the structure using organosilicon reagents.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The silicon and sulfur atoms are believed to play critical roles in these interactions, potentially altering the activity of target molecules by binding to active sites or modifying their structures.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs have shown antiproliferative effects on various cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), and MG-63 (osteosarcoma).
- Mechanism : These effects may result from the modulation of signaling pathways involved in cell growth and differentiation.
Case Studies
-
Study on Antiproliferative Activity :
- Objective : To evaluate the impact of similar sulfur-containing compounds on cancer cell lines.
- Findings : Compounds demonstrated significant inhibition of cell proliferation at micromolar concentrations.
- Comparative Analysis with Vitamin D Analogues :
Toxicological Profile
While specific toxicity data for this compound is limited, related compounds have been evaluated for safety profiles in various studies:
| Compound Type | Observed Effects |
|---|---|
| Sulfur-containing | Moderate toxicity observed in high doses; potential for bioaccumulation |
| Silicon-based | Generally low toxicity; biocompatibility noted in several applications |
Applications in Research and Industry
The unique structure of this compound makes it a candidate for various applications:
- Material Science : Used in developing advanced materials due to its electronic properties.
- Medicinal Chemistry : Potential lead compound for synthesizing new drugs targeting specific biological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
